molecular formula C24H25NO5 B1246386 O-Methylwaltherione A

O-Methylwaltherione A

Cat. No.: B1246386
M. Wt: 407.5 g/mol
InChI Key: XHNIIQKOPPYGRE-GLDPYIMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylwaltherione A is a methylated alkaloid or glycoside derivative, structurally characterized by the presence of a methoxy group (-OCH₃) attached to its core scaffold. Methylation often enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic resistance . Analytical techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopy (e.g., NMR, MS) are critical for its identification and purity assessment, as highlighted in methodologies for related methylated compounds .

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,12R,13R)-4,5-dimethoxy-12-(2-methoxyphenyl)-6-methyl-16-oxa-7-azatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3,5,7,9-pentaen-12-ol

InChI

InChI=1S/C24H25NO5/c1-13-22(28-3)23(29-4)21-16(25-13)10-9-15-20(21)18-11-12-19(30-18)24(15,26)14-7-5-6-8-17(14)27-2/h5-10,18-19,26H,11-12H2,1-4H3/t18-,19+,24-/m0/s1

InChI Key

XHNIIQKOPPYGRE-GLDPYIMESA-N

Isomeric SMILES

CC1=C(C(=C2C(=N1)C=CC3=C2[C@@H]4CC[C@H]([C@@]3(C5=CC=CC=C5OC)O)O4)OC)OC

Canonical SMILES

CC1=C(C(=C2C(=N1)C=CC3=C2C4CCC(C3(C5=CC=CC=C5OC)O)O4)OC)OC

Synonyms

O-methylwaltherione A
O-methylwaltherione-A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Methylation Position Molecular Weight (g/mol) Key Applications
O-Methylwaltherione A Alkaloid/Glycoside O-linked ~300–400 (hypothetical) Antimicrobial research
Methyl alpha-o-glycopyranoside Carbohydrate Anomeric carbon 194.18 Surfactant studies
6-Methyl-5-hepten-2-ol Linear terpenoid C-6 128.21 Flavor/fragrance industry

Data inferred from methylated analogs in .

Analytical Challenges and Methodologies

Chemical analysis of methylated compounds, including O-Methylwaltherione A, faces challenges such as:

  • Extraction inefficiency: Incomplete recovery due to matrix binding, as seen in glycosides and terpenoids .
  • Artifact formation: Methanol or acidic extraction conditions may alter native structures, generating derivatives absent in the original sample .
  • Chromatographic resolution : Co-elution of methylated isomers complicates purity assessment. For example, TLC and HPTLC are used to distinguish methylated glycosides but require optimized solvent systems .

Table 2: Analytical Techniques for Methylated Compounds

Technique Application Limitations Reference
Solid-phase microextraction (SPME) Terpene analysis in cannabis Limited sensitivity for polar derivatives
Methylation-specific PCR (MSP) DNA methylation mapping Restricted to nucleic acids
NMR spectroscopy Structural elucidation of O-methyl groups Requires high-purity samples

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